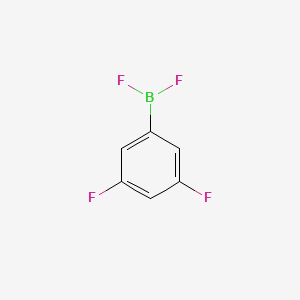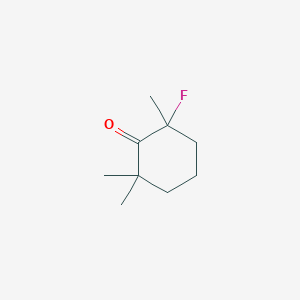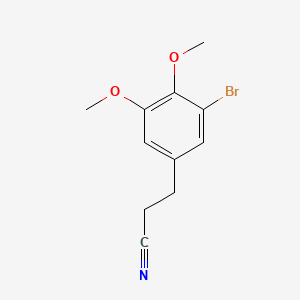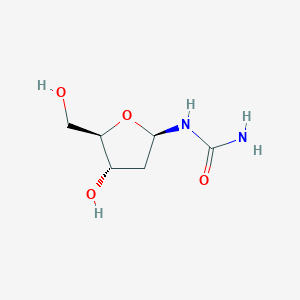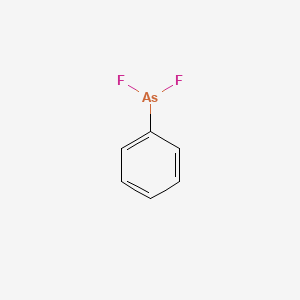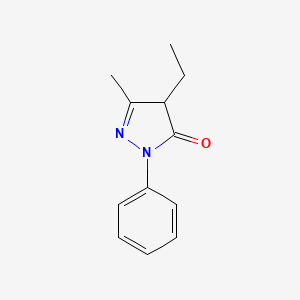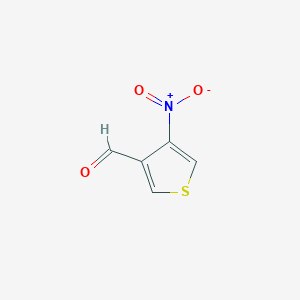
Benz(a)anthracene, 6-fluoro-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 6-fluoro-7-methyl- is a halogenated derivative of benz(a)anthracene, characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 7th position. This compound has the molecular formula C19H13F and a molecular weight of 260.305 g/mol
Méthodes De Préparation
The synthesis of Benz(a)anthracene, 6-fluoro-7-methyl- typically involves the use of fluorinated precursors and methylation reactions. One common synthetic route includes the use of 3-fluoronaphthalene as a starting material, which undergoes a series of reactions including lithiation and subsequent cyclization to form the desired compound . The reaction conditions often involve the use of strong bases such as methyllithium and high temperatures to facilitate the cyclization process.
Analyse Des Réactions Chimiques
Benz(a)anthracene, 6-fluoro-7-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into dihydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The fluorine atom and methyl group can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benz(a)anthracene, 6-fluoro-7-methyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons. Its unique structure allows for the investigation of the effects of fluorine and methyl substitutions on PAH behavior.
Biology: This compound is studied for its potential biological activity, including its interactions with biological macromolecules such as DNA and proteins. It is used in research related to mutagenicity and carcinogenicity.
Medicine: Research on this compound includes its potential use in drug development, particularly in the design of anticancer agents. Its interactions with cellular pathways are of interest in understanding its mechanism of action.
Industry: Benz(a)anthracene, 6-fluoro-7-methyl- is used in the development of materials with specific electronic and optical properties. It is also studied for its potential use in environmental monitoring and remediation.
Mécanisme D'action
The mechanism of action of Benz(a)anthracene, 6-fluoro-7-methyl- involves its interaction with cellular components, particularly nucleic acids and proteins. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The presence of the fluorine atom enhances its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cellular metabolism and signaling.
Comparaison Avec Des Composés Similaires
Benz(a)anthracene, 6-fluoro-7-methyl- can be compared with other similar compounds such as:
Benz(a)anthracene, 7-methyl-: This compound lacks the fluorine atom, which affects its reactivity and biological activity.
Benz(a)anthracene, 7,12-dimethyl-:
Benz(a)anthracene-12-methanol, 6-fluoro-7-methyl-: This compound includes a hydroxyl group, which significantly changes its solubility and reactivity.
The uniqueness of Benz(a)anthracene, 6-fluoro-7-methyl- lies in the combination of the fluorine and methyl substitutions, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
2541-68-6 |
|---|---|
Formule moléculaire |
C19H13F |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
6-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-15-8-4-2-6-13(15)10-17-16-9-5-3-7-14(16)11-18(20)19(12)17/h2-11H,1H3 |
Clé InChI |
YTMJGWZZUJCJPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC3=CC=CC=C13)C4=CC=CC=C4C=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


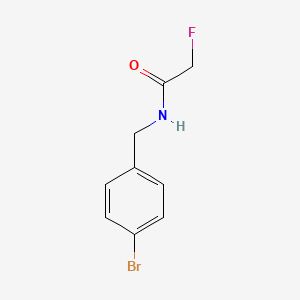
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
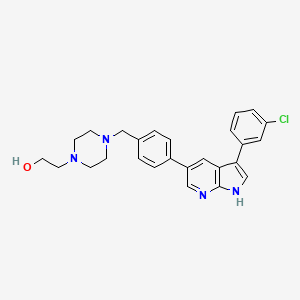
![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)
